molecular formula C18H26N2O5 B13011328 1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate

1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate

Cat. No.: B13011328
M. Wt: 350.4 g/mol
InChI Key: IBLGMARIYCFKGJ-UHFFFAOYSA-N
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Description

1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C19H28N2O5 It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be formed through a cyclization reaction involving appropriate diamine and diacid derivatives under controlled conditions.

    Introduction of the Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups can be introduced through alkylation reactions using benzyl halides and tert-butyl halides, respectively.

    Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can yield amines or alcohols.

Scientific Research Applications

1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl 4-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate: Similar structure with an additional methyl group.

    Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Contains similar tert-butyl and hydroxyl groups but with a different core structure.

Uniqueness

1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate is unique due to its specific combination of functional groups and the presence of the diazepane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

4-O-benzyl 1-O-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(21)12-20)16(22)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3

InChI Key

IBLGMARIYCFKGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(C1)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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